molecular formula C25H25N3O4S B387810 N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE

N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE

Cat. No.: B387810
M. Wt: 463.6g/mol
InChI Key: MODARFMXBOQRBF-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalenylidene group, a hydrazino linkage, and a benzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalenylidene intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazino linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

Scientific Research Applications

N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]acetamide

InChI

InChI=1S/C25H25N3O4S/c1-32-21-15-16-23-19(17-21)9-8-14-24(23)26-27-25(29)18-28(20-10-4-2-5-11-20)33(30,31)22-12-6-3-7-13-22/h2-7,10-13,15-17H,8-9,14,18H2,1H3,(H,27,29)/b26-24+

InChI Key

MODARFMXBOQRBF-SHHOIMCASA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)/CCC2

SMILES

COC1=CC2=C(C=C1)C(=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)CCC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)CCC2

Origin of Product

United States

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